Cas no 84768-03-6 (3-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid)

3-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid structure
84768-03-6 structure
商品名:3-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid
CAS番号:84768-03-6
MF:C11H12O3
メガワット:192.211
CID:3252490
PubChem ID:11805555

3-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-BENZOFURANPROPANOIC ACID, 2,3-DIHYDRO-
    • 2,3-dihydro-2-Benzofuranpropanoic acid
    • 3-(2,3-Dihydrobenzofuran-2-yl)propanoic acid
    • 3-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid
    • 84768-03-6
    • AKOS014777498
    • EN300-1457254
    • SCHEMBL4522017
    • DA-02426
    • 3-(2,3-dihydro-1-benzofuran-2-yl)propanoicacid
    • CS-0345932
    • インチ: InChI=1S/C11H12O3/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-4,9H,5-7H2,(H,12,13)
    • InChIKey: CFCRTLFLXADCEP-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 192.078644241g/mol
  • どういたいしつりょう: 192.078644241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 215
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

3-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1457254-1.0g
3-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid
84768-03-6
1g
$1256.0 2023-06-06
Enamine
EN300-1457254-0.1g
3-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid
84768-03-6
0.1g
$1106.0 2023-06-06
Enamine
EN300-1457254-0.05g
3-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid
84768-03-6
0.05g
$1056.0 2023-06-06
Enamine
EN300-1457254-2.5g
3-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid
84768-03-6
2.5g
$2464.0 2023-06-06
Enamine
EN300-1457254-50mg
3-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid
84768-03-6
50mg
$827.0 2023-09-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1416602-1g
3-(2,3-Dihydrobenzofuran-2-yl)propanoic acid
84768-03-6 95%
1g
¥29390.00 2024-07-28
Enamine
EN300-1457254-0.5g
3-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid
84768-03-6
0.5g
$1207.0 2023-06-06
Enamine
EN300-1457254-5.0g
3-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid
84768-03-6
5g
$3645.0 2023-06-06
Enamine
EN300-1457254-0.25g
3-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid
84768-03-6
0.25g
$1156.0 2023-06-06
Enamine
EN300-1457254-2500mg
3-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid
84768-03-6
2500mg
$1931.0 2023-09-29

3-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid 関連文献

3-(2,3-dihydro-1-benzofuran-2-yl)propanoic acidに関する追加情報

3-(2,3-Dihydro-1-benzofuran-2-yl)propanoic Acid: An Overview of Its Structure, Properties, and Applications

3-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid (CAS No. 84768-03-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and diverse biological activities, making it a valuable candidate for various applications in drug discovery and development.

The molecular structure of 3-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid consists of a 2,3-dihydrobenzofuran moiety linked to a propanoic acid group. The benzofuran ring system is known for its aromaticity and stability, while the propanoic acid moiety imparts acidic properties to the molecule. This combination of structural elements confers the compound with a range of physicochemical properties that are crucial for its biological activities.

Recent studies have highlighted the potential of 3-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid in various therapeutic areas. One notable application is its use as an inhibitor of specific enzymes involved in metabolic pathways. For instance, research has shown that this compound can effectively inhibit the activity of fatty acid synthase (FASN), an enzyme that plays a critical role in lipid metabolism and is often upregulated in cancer cells. By targeting FASN, 3-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid has demonstrated promising antitumor effects in preclinical studies.

In addition to its antitumor properties, 3-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid has also been investigated for its anti-inflammatory and neuroprotective effects. Studies have indicated that this compound can modulate the activity of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation and oxidative stress. These findings suggest that 3-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid could be a potential therapeutic agent for treating inflammatory diseases and neurodegenerative disorders.

The pharmacokinetic properties of 3-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid have also been extensively studied. Research has shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles, which are essential for its effective use as a therapeutic agent. Furthermore, its low toxicity and high selectivity towards target enzymes make it a promising candidate for further clinical development.

In the context of drug discovery, 3-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid serves as a valuable lead compound for the development of novel drugs. Its unique structural features provide a solid foundation for structure-based drug design and optimization. By modifying the benzofuran or propanoic acid moieties, researchers can enhance the potency and selectivity of the compound while minimizing potential side effects.

The synthetic accessibility of 3-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid is another factor that contributes to its appeal in pharmaceutical research. Various synthetic routes have been developed to efficiently produce this compound on both laboratory and industrial scales. These methods typically involve multistep reactions that include functional group manipulations and ring-forming processes. The availability of robust synthetic protocols ensures a steady supply of the compound for further research and development.

In conclusion, 3-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid (CAS No. 84768-03-6) is a multifaceted organic compound with significant potential in medicinal chemistry and pharmaceutical applications. Its unique structural features, diverse biological activities, favorable pharmacokinetic properties, and synthetic accessibility make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into the mechanisms of action and potential applications of this compound, paving the way for innovative treatments in various medical fields.

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